Cas no 389874-15-1 (2,2-dimethylbut-3-en-1-amine hydrochloride)

2,2-dimethylbut-3-en-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Buten-1-amine, 2,2-dimethyl-, hydrochloride
- 2,2-dimethylbut-3-en-1-amine,hydrochloride
- 2,2-dimethylbut-3-en-1-amine hydrochloride
- DTXSID50784242
- starbld0031360
- 2,2-dimethylbut-3-en-1-amine;hydrochloride
- 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
- EN300-1215809
- AKOS040814326
- F2147-7966
- 389874-15-1
-
- インチ: InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H
- InChIKey: IWRFVOUZLAMXRZ-UHFFFAOYSA-N
- ほほえんだ: Cl.CC(C)(C=C)CN
計算された属性
- せいみつぶんしりょう: 135.08162
- どういたいしつりょう: 135.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 64.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02
2,2-dimethylbut-3-en-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-7966-0.5g |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95%+ | 0.5g |
$790.0 | 2023-09-06 | |
Enamine | EN300-1215809-1.0g |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95% | 1g |
$1043.0 | 2023-05-01 | |
Life Chemicals | F2147-7966-5g |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95%+ | 5g |
$2496.0 | 2023-09-06 | |
Life Chemicals | F2147-7966-2.5g |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95%+ | 2.5g |
$1664.0 | 2023-09-06 | |
Enamine | EN300-1215809-500mg |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95.0% | 500mg |
$813.0 | 2023-10-02 | |
Enamine | EN300-1215809-2500mg |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95.0% | 2500mg |
$2043.0 | 2023-10-02 | |
Aaron | AR01GC37-250mg |
3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |
389874-15-1 | 95% | 250mg |
$735.00 | 2025-02-14 | |
Aaron | AR01GC37-10g |
3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |
389874-15-1 | 95% | 10g |
$6190.00 | 2023-12-15 | |
Enamine | EN300-1215809-250mg |
2,2-dimethylbut-3-en-1-amine hydrochloride |
389874-15-1 | 95.0% | 250mg |
$516.0 | 2023-10-02 | |
Aaron | AR01GC37-50mg |
3-Buten-1-amine, 2,2-dimethyl-, hydrochloride |
389874-15-1 | 95% | 50mg |
$360.00 | 2025-02-14 |
2,2-dimethylbut-3-en-1-amine hydrochloride 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
2,2-dimethylbut-3-en-1-amine hydrochlorideに関する追加情報
Introduction to 2,2-dimethylbut-3-en-1-amine hydrochloride (CAS No. 389874-15-1)
2,2-dimethylbut-3-en-1-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 389874-15-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amine hydrochloride derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound features a branched alkenyl group combined with a tertiary amine functionality, making it a versatile intermediate for the development of novel pharmacological agents.
The molecular structure of 2,2-dimethylbut-3-en-1-amine hydrochloride consists of a four-carbon backbone with a double bond at the third carbon and two methyl groups at the second carbon. This configuration imparts steric hindrance and electronic properties that influence its reactivity and interaction with biological targets. The presence of a tertiary amine allows for facile salt formation, which is often advantageous in pharmaceutical formulations due to improved solubility and stability.
In recent years, there has been growing interest in exploring the pharmacological potential of amine hydrochloride derivatives. The unique structural features of 2,2-dimethylbut-3-en-1-amine hydrochloride make it a promising candidate for further investigation in drug discovery. Specifically, its ability to serve as a scaffold for designing molecules with enhanced binding affinity and selectivity has been highlighted in several studies.
One of the most compelling aspects of 2,2-dimethylbut-3-en-1-amine hydrochloride is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel compounds targeting various therapeutic areas, including central nervous system disorders, inflammatory diseases, and oncology. The compound’s ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing biologically active scaffolds.
Recent advancements in computational chemistry have further illuminated the synthetic pathways and pharmacological properties of 2,2-dimethylbut-3-en-1-amine hydrochloride. Molecular modeling studies have demonstrated that this compound can interact with specific protein targets through multiple binding modes, enhancing its potential as a lead compound for drug development. These insights have guided experimental efforts to optimize its pharmacokinetic profile and therapeutic efficacy.
The synthesis of 2,2-dimethylbut-3-en-1-amine hydrochloride involves multi-step organic transformations that highlight its synthetic utility. Key steps include the formation of the alkene moiety via elimination reactions and subsequent functionalization to introduce the amine group. The final salt formation step enhances the compound’s stability and solubility, making it suitable for further pharmaceutical applications.
From a medicinal chemistry perspective, 2,2-dimethylbut-3-en-1-amine hydrochloride represents an intriguing example of how structural diversity can be exploited to develop new therapeutic agents. Its unique combination of steric and electronic features provides a rich foundation for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow.
The future directions for studying 2,2-dimethylbut-3-en-1-amine hydrochloride include exploring its role in preclinical models and conducting detailed mechanistic studies to understand its interactions at the molecular level. Additionally, green chemistry approaches are being explored to optimize synthetic routes, ensuring sustainable production methods for this valuable intermediate.
In conclusion, 2,2-dimethylbut-3-en-1-amine hydrochloride (CAS No. 389874-15-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As ongoing research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the discovery and development of novel therapeutic agents.
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